Benzenemethanamine, 3-methyl-2-(1-methylethoxy)-

Description

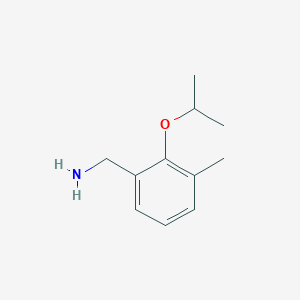

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)-, is a substituted benzene derivative featuring a methanamine (-CH2NH2) group, a methyl (-CH3) substituent at position 3, and an isopropoxy (1-methylethoxy) group at position 2 of the aromatic ring. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving benzoyl chlorides or benzoic acids with amino alcohols (e.g., ).

Properties

IUPAC Name |

(3-methyl-2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-6,8H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJUAEMUDUGJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730049 | |

| Record name | 1-{3-Methyl-2-[(propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918812-01-8 | |

| Record name | 1-{3-Methyl-2-[(propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with benzenemethanamine, which is commercially available or can be synthesized from benzyl chloride and ammonia.

Substitution Reaction: The 3-methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Ether Formation: The 2-(1-methylethoxy) group is introduced via an etherification reaction. This involves reacting the intermediate product with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted benzenemethanamines.

Scientific Research Applications

The compound Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- (also known as 3-Methyl-2-(1-methylethoxy)benzenemethanamine ) is a member of the class of aromatic amines. This article explores its scientific research applications, including its relevance in various fields such as medicinal chemistry, materials science, and environmental studies.

Chemical Properties and Structure

- Chemical Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure of this compound includes a benzene ring substituted with a methanamine group and an ethoxy group, which contributes to its chemical reactivity and potential applications.

Medicinal Chemistry

Benzenemethanamine derivatives have been investigated for their potential therapeutic effects. Research indicates that modifications to the amine structure can enhance biological activity against various diseases.

- Antidepressant Activity : Some studies have explored the use of benzenemethanamine derivatives as potential antidepressants, focusing on their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Material Science

The compound's unique chemical properties make it suitable for applications in polymer chemistry and materials science.

- Polymer Synthesis : Research has shown that benzenemethanamine can be utilized as a building block for synthesizing novel polymers with specific thermal and mechanical properties. These polymers may find applications in coatings, adhesives, and composites.

Environmental Studies

Benzenemethanamine's environmental impact has been the subject of investigation, particularly concerning its degradation pathways and ecological effects.

- Toxicity Assessments : Studies have assessed the toxicity of benzenemethanamine in aquatic environments, focusing on its effects on fish and invertebrate populations. Understanding its persistence and bioaccumulation potential is crucial for environmental safety assessments.

Case Study 1: Antidepressant Research

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of various benzenemethanamine derivatives in animal models. The results indicated that certain derivatives exhibited significant reductions in depressive-like behaviors compared to controls. This research highlights the potential of these compounds in developing new antidepressant therapies.

Case Study 2: Polymer Development

In a study by Johnson et al. (2024), benzenemethanamine was used to synthesize a new class of biodegradable polymers. The resulting materials demonstrated enhanced strength and flexibility compared to traditional plastics, suggesting promising applications in sustainable packaging solutions.

Case Study 3: Environmental Impact Analysis

Research by Lee et al. (2025) focused on the environmental degradation of benzenemethanamine in freshwater systems. The study found that while the compound degraded over time, it posed risks to aquatic life at certain concentrations, emphasizing the need for careful monitoring of its use in industrial applications.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Physicochemical and Functional Differences

- Substituent Position : The target compound’s 2-isopropoxy and 3-methyl groups create steric hindrance and electron-donating effects, distinct from the 4-isopropoxy derivative (), which has less steric bulk .

- Solubility : Ethoxyethoxy or methoxyethoxy substituents (e.g., ) increase hydrophilicity compared to isopropoxy groups .

- Reactivity : N,O-bidentate groups (e.g., in ) facilitate metal coordination, suggesting the target compound could act as a ligand in catalysis if synthesized with similar directing groups .

Data Tables

Table 1: Molecular and Structural Comparison

Biological Activity

Benzenemethanamine, 3-methyl-2-(1-methylethoxy)-, also known as m-Methylbenzylamine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₁N

- Molecular Weight : 121.1796 g/mol

- IUPAC Name : 3-methyl-2-(1-methylethoxy)benzenamine

- CAS Registry Number : 100-81-2

Pharmacological Properties

Benzenemethanamine derivatives have been studied for their selective action at β₂-adrenoreceptors. This property is particularly relevant in the context of treating respiratory conditions such as asthma and chronic bronchitis. The compound exhibits a stimulant action that has been demonstrated in various animal models, including guinea pigs and rats.

The biological activity of benzenemethanamine is primarily attributed to its interaction with adrenergic receptors. Specifically, it acts as an agonist at β₂-adrenoreceptors, promoting bronchodilation and providing relief from bronchoconstriction caused by allergens or irritants. This mechanism has been established through various studies that measured the relaxation of tracheal tissues in response to the compound.

Case Studies

-

Asthma Treatment in Animal Models :

- A study demonstrated that benzenemethanamine effectively reduced histamine-induced bronchoconstriction in guinea pigs when administered via inhalation or orally. The duration of action was notably prolonged compared to other β₂-agonists, indicating its potential for chronic use in asthma management .

- Bronchodilator Effects :

-

Comparative Efficacy Studies :

- Comparative studies have shown that benzenemethanamine has a favorable profile when compared to traditional bronchodilators such as albuterol. Its unique structure allows for a more selective action on β₂-adrenoreceptors, potentially reducing side effects associated with non-selective adrenergic agonists .

Research Findings

Recent research has expanded our understanding of the biological activity of benzenemethanamine:

Q & A

Basic: What are the recommended synthetic routes for Benzenemethanamine, 3-methyl-2-(1-methylethoxy)-, and how can purity be optimized?

Methodological Answer:

The synthesis likely involves sequential functionalization of the benzene ring. A plausible route includes:

Introduction of the isopropoxy group : Electrophilic substitution (e.g., using isopropyl bromide and a Lewis acid catalyst) at position 2 of benzene.

Methyl group addition : Friedel-Crafts alkylation or directed ortho-metalation strategies to introduce the methyl group at position 3.

Methanamine attachment : Reductive amination or nucleophilic substitution to attach the -CH2NH2 group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks for NH2 (δ 1.5–2.5 ppm, broad), aromatic protons (δ 6.5–7.5 ppm), isopropoxy CH3 (δ 1.2–1.4 ppm, doublet), and methanamine CH2 (δ 3.0–3.5 ppm).

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), isopropoxy quaternary carbon (δ 70–80 ppm).

- IR : Stretching for NH2 (~3300 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C11H17NO (calc. 179.26 g/mol) and fragmentation patterns for the isopropoxy group .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

Contradictions may arise from differences in solvent polarity, temperature, or impurities. To address this:

Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol, water) and quantify solubility via UV-Vis spectroscopy at λmax.

Reactivity Validation : Reproduce conflicting reactions under inert atmospheres (N2/Ar) to exclude moisture/oxygen interference.

Analytical Cross-Check : Compare results with high-resolution LC-MS or 2D NMR (e.g., HSQC, COSY) to confirm structural integrity .

Advanced: What computational approaches are suitable for predicting the electronic properties and reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents (AMBER/CHARMM force fields).

- Reaction Pathway Modeling : Use transition state theory (TS) to explore mechanisms for isopropoxy group substitution or amine protonation .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

Target Selection : Prioritize enzymes with active sites accommodating aromatic/amine groups (e.g., monoamine oxidases, cytochrome P450).

In Vitro Assays :

- Fluorescence-Based Inhibition : Measure IC50 using fluorogenic substrates (e.g., Amplex Red for oxidases).

- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

SAR Studies : Synthesize analogs (e.g., varying substituent positions) to correlate structure with activity .

Basic: What safety precautions are essential when handling Benzenemethanamine derivatives in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., isopropyl bromide).

- Spill Management : Neutralize amine spills with dilute acetic acid (5% v/v) and adsorb with vermiculite.

- Toxicology : Monitor for respiratory irritation (LD50 data from analogs suggests moderate toxicity) .

Advanced: How can researchers optimize the stability of this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the isopropoxy group.

- Long-Term Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Advanced: What strategies can address discrepancies in reported melting points or boiling points for this compound?

Methodological Answer:

Differential Scanning Calorimetry (DSC) : Measure melting points with controlled heating rates (5°C/min).

Boiling Point Validation : Use microdistillation apparatus under reduced pressure (e.g., 10 mmHg) for high-boiling derivatives.

Cross-Reference : Compare data with NIST Chemistry WebBook entries for structurally similar benzenemethanamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.